molecular formula C15H23ClN2O2S B5377871 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-propylpiperazine

1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-propylpiperazine

货号 B5377871
分子量: 330.9 g/mol
InChI 键: PBWINOBQOUEMMM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-propylpiperazine, also known as TAK-715, is a small molecule inhibitor of the enzyme p38 mitogen-activated protein kinase (MAPK). This enzyme is involved in the regulation of inflammation, cell differentiation, and apoptosis. TAK-715 has been studied for its potential therapeutic applications in various diseases such as rheumatoid arthritis, cancer, and Alzheimer's disease.

作用机制

1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-propylpiperazine inhibits the activity of p38 MAPK by binding to the ATP-binding site of the enzyme. This results in the inhibition of downstream signaling pathways that are involved in inflammation, cell differentiation, and apoptosis.
Biochemical and Physiological Effects:
1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-propylpiperazine has been shown to have anti-inflammatory effects, reduce cell proliferation, induce apoptosis, and sensitize cancer cells to chemotherapy and radiation therapy. In animal models of rheumatoid arthritis, 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-propylpiperazine has been shown to reduce joint inflammation and bone destruction. In Alzheimer's disease, 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-propylpiperazine has been shown to reduce amyloid-beta production and improve cognitive function.

实验室实验的优点和局限性

One advantage of 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-propylpiperazine is its specificity for p38 MAPK, which allows for the study of specific downstream signaling pathways that are involved in various diseases. However, one limitation is its potential off-target effects, which may affect the interpretation of experimental results.

未来方向

1. Further studies are needed to determine the safety and efficacy of 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-propylpiperazine in clinical settings.
2. The potential of 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-propylpiperazine as a therapeutic agent in other diseases such as diabetes, cardiovascular disease, and chronic obstructive pulmonary disease should be explored.
3. The development of more potent and selective p38 MAPK inhibitors should be pursued.
4. The use of 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-propylpiperazine in combination with other therapies such as chemotherapy, radiation therapy, and immunotherapy should be investigated.
5. The role of p38 MAPK in the regulation of stem cell differentiation and regeneration should be studied, and the potential of 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-propylpiperazine as a modulator of these processes should be explored.

合成方法

The synthesis of 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-propylpiperazine involves several steps, starting with the reaction of 4-chloro-2,5-dimethylbenzenesulfonyl chloride with propylpiperazine in the presence of a base such as triethylamine. This intermediate is then reacted with sodium cyanoborohydride to form 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-propylpiperazine.

科学研究应用

1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-propylpiperazine has been extensively studied in preclinical and clinical settings for its potential therapeutic applications in various diseases. In rheumatoid arthritis, 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-propylpiperazine has been shown to inhibit the production of inflammatory cytokines and reduce joint inflammation in animal models. In cancer, 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-propylpiperazine has been studied for its potential to sensitize cancer cells to chemotherapy and radiation therapy by inhibiting p38 MAPK-mediated cell survival pathways. In Alzheimer's disease, 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-propylpiperazine has been shown to reduce the production of amyloid-beta peptides, which are believed to contribute to the development of the disease.

属性

IUPAC Name

1-(4-chloro-2,5-dimethylphenyl)sulfonyl-4-propylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23ClN2O2S/c1-4-5-17-6-8-18(9-7-17)21(19,20)15-11-12(2)14(16)10-13(15)3/h10-11H,4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBWINOBQOUEMMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCN(CC1)S(=O)(=O)C2=C(C=C(C(=C2)C)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。